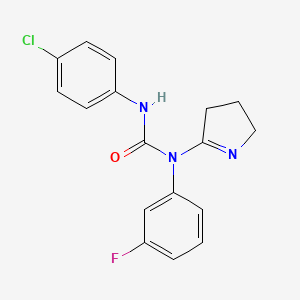

3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)urea

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClFN3O/c18-12-6-8-14(9-7-12)21-17(23)22(16-5-2-10-20-16)15-4-1-3-13(19)11-15/h1,3-4,6-9,11H,2,5,10H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUBIWRRWFZEDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)N(C2=CC(=CC=C2)F)C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClFN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)urea typically involves the following steps:

-

Formation of the Urea Core: : The reaction begins with the preparation of the urea core by reacting an isocyanate with an amine. For this compound, the isocyanate derivative of 4-chlorophenyl is reacted with the amine derivative of 3-fluorophenyl.

-

Cyclization: : The intermediate product is then subjected to cyclization to form the 3,4-dihydro-2H-pyrrol-5-yl group. This step often requires specific catalysts and controlled temperature conditions to ensure the correct formation of the pyrrolidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction conditions to maximize yield and purity. The process would likely include:

Batch or Continuous Flow Reactors: To handle the large volumes and ensure consistent reaction conditions.

Purification Steps: Such as recrystallization or chromatography to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

Substitution: The aromatic rings (4-chlorophenyl and 3-fluorophenyl) can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst for reduction reactions.

Substitution Reagents: Halogenating agents, nitrating agents, or sulfonating agents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds structurally similar to 3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)urea exhibit anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer).

Case Study : A derivative was found to have an IC50 value of 0.07 µM against Aurora-A kinase, which is implicated in cancer cell cycle regulation .

Anti-inflammatory Potential

Compounds with similar structures have been evaluated for their anti-inflammatory effects. The presence of specific functional groups may enhance their ability to modulate inflammatory pathways.

Research Insight : A study demonstrated that certain derivatives inhibited pro-inflammatory cytokines in vitro, suggesting potential therapeutic uses in inflammatory diseases .

Metabolic Disorders

The interactions of 3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)urea with metabolic enzymes suggest applications in treating obesity and related metabolic disorders.

Mechanism of Action : The compound's ability to interact with enzymes involved in lipid metabolism could lead to weight management therapies .

Synthesis and Mechanism Studies

The synthesis of this compound can be achieved through various organic reactions, including multicomponent reactions that yield high purity and yield . Understanding the synthesis pathways is crucial for optimizing its pharmacological properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)urea depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Key Observations:

Structural Divergence: The target compound lacks the thiazole ring present in analogs 8a–8c, replacing it with a 3,4-dihydro-2H-pyrrole ring. Substituent patterns vary: The target compound’s 4-chlorophenyl group contrasts with the 3-fluorophenyl (8a), 3,5-dichlorophenyl (8b), and 3-chloro-4-fluorophenyl (8c) groups. These substitutions alter steric and electronic profiles, impacting lipophilicity and hydrogen-bonding capacity.

Synthetic Efficiency :

- Yields for 8a–8c range from 50.3% to 58.1% , suggesting moderate synthetic accessibility for thiazole derivatives . Data on the target compound’s yield are unavailable, but its simpler structure (absence of thiazole) may streamline synthesis.

Mass Spectrometry :

- The target compound’s theoretical [M+H]⁺ peak (332.08 ) aligns with its molecular formula, distinguishing it from heavier analogs like 8b (412.0 Da) .

Implications of Structural Differences

- Pharmacokinetics : The dihydro-pyrrole group in the target compound may enhance solubility compared to thiazole-containing analogs, as saturated rings often reduce crystallinity .

- The 3-fluorophenyl group in the target compound and 8a could improve metabolic stability compared to chlorinated derivatives .

- Crystallography : Structural data for such compounds are often resolved using SHELXL , a refinement program widely employed for small-molecule crystallography .

Biological Activity

The compound 3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)urea is a urea derivative characterized by its complex structure, which includes a urea functional group and various aromatic substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 343.8 g/mol. The structure includes:

- A 4-chlorophenyl group

- A 3-fluorophenyl group

- A 3,4-dihydro-2H-pyrrol-5-yl moiety

These structural features contribute to its lipophilicity and potential binding affinity to biological receptors, influencing its pharmacological activity.

The biological activity of 3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)urea primarily involves:

- Receptor Binding : The urea functional group enables hydrogen bonding, enhancing interaction with target receptors.

- Enzyme Modulation : Similar compounds have shown the ability to modulate enzyme activity, impacting various metabolic pathways.

Pharmacological Potential

Research indicates that derivatives of this compound exhibit significant pharmacological activities:

- Antifungal Activity : Compounds similar to this urea derivative have demonstrated antifungal properties against strains such as Candida albicans and Aspergillus niger .

- Antitubercular Activity : Some derivatives have shown promising results against Mycobacterium tuberculosis, suggesting potential in tuberculosis treatment .

- Cancer Therapeutics : Studies have indicated that structurally related compounds can inhibit cancer cell proliferation, with IC50 values in the low micromolar range .

Case Studies

Several studies have evaluated the biological activity of related compounds:

These findings highlight the broad spectrum of biological activities associated with this class of compounds.

Synthesis and Modification

The synthesis of 3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)urea typically involves multi-step organic synthesis techniques. Key steps may include:

- Formation of isocyanates from phenolic precursors.

- Reaction with amines to yield the desired urea derivative.

- Structural modifications to enhance biological activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)urea?

- Methodological Answer : The compound can be synthesized via a urea-forming reaction between substituted isocyanates and amines. A general procedure involves reacting 4-chlorophenyl isocyanate with a pre-functionalized pyrrolidine intermediate (e.g., 3,4-dihydro-2H-pyrrol-5-yl amine) in anhydrous tetrahydrofuran (THF) at room temperature. The reaction is monitored by TLC, and the product is purified via recrystallization or column chromatography . Yields typically range from 50–87%, depending on substituent reactivity and solvent choice. Mass spectrometry (ESI-MS) is used to confirm molecular ion peaks (e.g., [M+H]⁺) .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions and urea bond formation. For example, the urea NH protons typically appear as broad singlets in DMSO-d₆ (~8–10 ppm).

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Single-crystal X-ray diffraction (using programs like SHELXL ) resolves the 3D structure, including dihedral angles between aromatic rings and the pyrrolidine moiety.

- HPLC : Ensures purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. How is the compound screened for preliminary biological activity?

- Methodological Answer :

- Kinase Inhibition Assays : Dose-response studies (e.g., IC₅₀ determination) against TRKA kinase or related targets are performed using ADP-Glo™ or fluorescence-based assays .

- Cytotoxicity Testing : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) assess selective toxicity.

- Solubility and Stability : PBS (pH 7.4) and simulated gastric fluid are used to evaluate pharmacokinetic properties .

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in the compound?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL provides bond lengths, angles, and torsion angles. For example:

- The dihedral angle between the 4-chlorophenyl and 3-fluorophenyl groups determines steric interactions.

- Hydrogen bonding between urea NH and pyrrolidine/phenyl groups stabilizes the conformation.

- R factors < 0.05 and wR₂ < 0.15 indicate high data quality .

Q. How are structure-activity relationships (SAR) established for urea derivatives targeting kinases?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with halogen (Cl, F), methyl, or methoxy groups at para/meta positions.

- Biological Testing : Compare IC₅₀ values across analogs to identify critical substituents (e.g., 3-fluorophenyl enhances TRKA binding ).

- Computational Modeling : Docking studies (AutoDock Vina) predict binding modes in kinase active sites.

Q. How to address contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Purity Validation : Re-analyze compounds via HPLC and NMR to exclude impurities.

- Assay Standardization : Compare buffer conditions (e.g., ATP concentration in kinase assays) and cell lines used.

- Meta-Analysis : Use platforms like PubChem to aggregate data and identify outliers .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- LogP and PSA : Tools like ChemAxon calculate partition coefficients (LogP ~3.9) and polar surface area (PSA ~78.5 Ų) to estimate blood-brain barrier permeability .

- Metabolism Prediction : CYP450 isoform interactions are modeled using Schrödinger’s QikProp.

- ADMET Studies : SwissADME or ADMETLab2.0 predict absorption, toxicity, and half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.